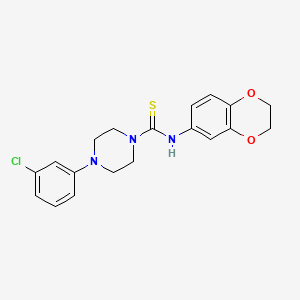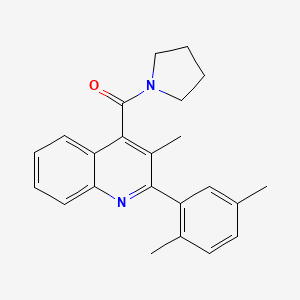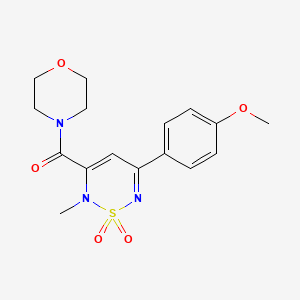![molecular formula C14H17ClN4O B4758862 N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4758862.png)
N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea, commonly known as CEP, is a synthetic compound that has been widely used in scientific research. CEP is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids. Inhibition of sEH has been shown to have a variety of beneficial effects in animal models of various diseases, making CEP a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of CEP involves inhibition of N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea, which is an enzyme that catalyzes the hydrolysis of epoxy fatty acids. Inhibition of N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea leads to increased levels of epoxy fatty acids, which have been shown to have anti-inflammatory, anti-hypertensive, and anti-angiogenic effects. The exact mechanism by which N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea inhibition leads to these effects is still under investigation.
Biochemical and physiological effects:
CEP has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on blood pressure, glucose metabolism, and inflammation, CEP has also been shown to have beneficial effects on endothelial function, oxidative stress, and fibrosis. These effects are thought to be mediated by the increased levels of epoxy fatty acids that result from N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CEP in lab experiments is its high potency and selectivity for N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea inhibition. This allows for precise modulation of N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea activity, which is important for investigating the role of N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea in various diseases. However, one limitation of using CEP is its relatively short half-life, which requires frequent dosing in animal models. Additionally, the effects of CEP may be influenced by factors such as diet and genetics, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on CEP and N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea inhibition. One area of interest is the development of more potent and selective N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea inhibitors that have longer half-lives and can be dosed less frequently. Another area of interest is the investigation of the effects of N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea inhibition in human disease, as most of the research on CEP has been done in animal models. Finally, the role of N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea in various physiological processes, such as lipid metabolism and immune function, is still not fully understood and requires further investigation.
Aplicaciones Científicas De Investigación
CEP has been extensively used in scientific research to investigate the role of N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea inhibition in various diseases. In animal models of hypertension, diabetes, and inflammation, CEP has been shown to have beneficial effects on blood pressure, glucose metabolism, and inflammation. CEP has also been studied in models of cardiovascular disease, kidney disease, and cancer, with promising results.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-ethyl-5-methylpyrazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-3-19-10(2)11(9-17-19)8-16-14(20)18-13-6-4-12(15)5-7-13/h4-7,9H,3,8H2,1-2H3,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKINNPSPGGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(benzyloxy)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4758810.png)
![4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4758814.png)
![N-(5-chloro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4758821.png)


![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4758844.png)



![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine](/img/structure/B4758876.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)
![N-[4-(dimethylamino)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4758889.png)